2-Phenylpiperazine chemical properties and structure
2-Phenylpiperazine chemical properties and structure
An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Phenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpiperazine is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and pharmacology.[1] As a structural scaffold, it is a key component in a multitude of pharmacologically active agents, owing to the versatile synthetic handles provided by its two nitrogen atoms and the specific stereochemical and electronic properties conferred by the phenyl group at the C2 position.[1][2] This guide provides a comprehensive technical overview of the fundamental chemical properties, structure, synthesis, and analysis of 2-phenylpiperazine, offering field-proven insights for professionals engaged in research and drug development.
Molecular Structure and Stereochemistry
The foundational characteristics of 2-phenylpiperazine stem directly from its molecular architecture. It consists of a six-membered piperazine ring with a phenyl substituent at the second position.[1]
Key Identifiers:
The presence of the phenyl group on the piperazine ring introduces a chiral center at the C2 position. Consequently, 2-phenylpiperazine exists as a racemic mixture of two enantiomers: (R)-2-phenylpiperazine and (S)-2-phenylpiperazine. This stereoisomerism is a critical consideration in drug development, as enantiomers often exhibit distinct pharmacological and toxicological profiles. The resolution of these enantiomers is typically achieved using chiral chromatography techniques.[1]
Caption: Chemical structure of 2-Phenylpiperazine.
Physicochemical Properties
The physicochemical parameters of 2-phenylpiperazine are crucial for predicting its behavior in both chemical reactions and biological systems. These properties influence its solubility, membrane permeability, and potential for oral absorption, making them essential data points for drug design.
| Property | Value | Source(s) |
| Appearance | White to yellow or pale brown solid (powder/crystals) | [6] |
| Melting Point | 83-87 °C | [4][5] |
| Boiling Point | 138 °C | [4][5] |
| Density | 0.997 ± 0.06 g/cm³ (Predicted) | [4][5] |
| pKa | 8.80 ± 0.40 (Predicted) | [4][5] |
| logP | 0.7 | [3] |
| Vapor Pressure | 0.00223 mmHg at 25°C | [5] |
The basicity of the piperazine nitrogens, reflected in the pKa value, means the molecule will be significantly protonated at physiological pH. This enhances its aqueous solubility but can impact its ability to cross the blood-brain barrier. The modest logP value suggests a balance between hydrophilicity and lipophilicity.
Synthesis of 2-Phenylpiperazine
Several synthetic routes to 2-phenylpiperazine have been established, often involving the formation of the piperazine ring or the reduction of a keto-piperazine intermediate. The choice of method depends on the desired scale, purity requirements, and available starting materials.
A prevalent and effective laboratory-scale synthesis involves the reduction of 3-oxo-2-phenylpiperazine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4][7] Another common strategy is the cyclization of an appropriate aniline derivative with bis(2-chloroethyl)amine hydrochloride.[8]
Caption: General workflow for the synthesis of 2-Phenylpiperazine.
Experimental Protocol: Reduction of 3-oxo-2-phenylpiperazine
This protocol describes a validated method for synthesizing 2-phenylpiperazine via LiAlH₄ reduction.[4] The causality behind using LiAlH₄ lies in its potent ability to reduce amides to amines, which is essential for converting the lactam (amide within the ring) to the corresponding diamine structure.
-
Preparation: Dissolve 3-oxo-2-phenylpiperazine (1.76 g, 10 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).
-
Addition: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), add 20 mL (20 mmol) of a 1M LiAlH₄ solution in THF. Slowly, and in a dropwise manner, add the solution from Step 1 to the LiAlH₄ solution. Rationale: The slow, dropwise addition is a critical safety measure to control the highly exothermic reaction between LiAlH₄ and the substrate.
-
Reaction: Stir the resulting mixture at room temperature for 24 hours to ensure the reaction proceeds to completion.[4]
-
Quenching: Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 20% sodium hydroxide (NaOH) solution. Rationale: This procedure, known as the Fieser workup, safely neutralizes the reactive hydride and precipitates aluminum salts, making them easy to filter.
-
Filtration and Extraction: Filter the reaction mixture. Re-extract the collected filter cake with ethyl acetate to recover any product adsorbed onto the salts.[4]
-
Workup: Combine the organic filtrate and the ethyl acetate extracts. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the solution under reduced pressure.[4]
-
Purification: Purify the resulting crude solid via silica gel column chromatography. A typical eluent system is a mixture of chloroform, methanol, and ammonium hydroxide (e.g., 9:1:0.1 v/v/v) to afford pure 2-phenylpiperazine as a colorless solid.[4]
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment of 2-phenylpiperazine rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a distinct fingerprint. A characteristic spectrum in CDCl₃ shows signals for the five aromatic protons between δ 7.21-7.38 ppm. The protons on the piperazine ring appear as a series of multiplets between δ 2.69-3.10 ppm, with a distinct broad doublet for the proton at the chiral C2 position around δ 3.76 ppm.[4] The protons attached to the nitrogen atoms are often broad and may exchange with deuterium oxide (D₂O).
-
¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic ring and four signals for the piperazine ring carbons.
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. Expected peaks include:
-
N-H Stretching: Medium to weak bands in the 3250-3500 cm⁻¹ region.
-
Aromatic C-H Stretching: Bands typically appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Strong bands are observed in the 2800-3000 cm⁻¹ region.
-
C=C Aromatic Ring Stretching: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Under electron ionization (EI), 2-phenylpiperazine will exhibit a molecular ion peak (M⁺) at m/z 162.
Analytical Methods for Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the separation and identification of piperazine derivatives in various matrices, including seized drug samples.[9][10][11]
Caption: A typical GC-MS workflow for analyzing 2-Phenylpiperazine.
Experimental Protocol: GC-MS Analysis
This protocol is adapted from established methods for analyzing piperazine compounds.[11]
-
Standard/Sample Preparation: Prepare a stock solution of 2-phenylpiperazine at a concentration of 1 mg/mL in a suitable solvent like methanol or 2-methyl-propan-2-ol.[10]
-
GC-MS System: Use a gas chromatograph equipped with a 5% phenyl/95% methyl silicone column (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness) coupled to a mass spectrometer.[11]
-
Injection: Inject 1 µL of the sample using a splitless injection mode at an injector temperature of 250°C.
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.
-
Oven Program: Set an initial temperature of 100°C, hold for 5 minutes. Ramp the temperature to 290°C at a rate of 10°C/min and hold for 20 minutes.[11] Rationale: This temperature program ensures separation from potential impurities and related isomers while maintaining good peak shape.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 200°C.
-
Scan Range: m/z 30-350 amu.[11]
-
Pharmacological Context and Derivatives
2-Phenylpiperazine is a privileged scaffold in medicinal chemistry, meaning its structure is recurrently found in compounds with diverse biological activities.[1][2] The piperazine ring is a versatile linker that can be functionalized at the N1 and N4 positions to modulate pharmacological properties. Derivatives of 2-phenylpiperazine have been investigated for a range of activities, including:
-
Antihistaminic and Anticholinergic Effects [12]
-
Interaction with Serotonin and Dopamine Receptors: The scaffold is a key component of ligands targeting aminergic G-protein coupled receptors (GPCRs).[1][13]
-
Central Nervous System (CNS) Activity: Phenylpiperazine derivatives are widely studied for their effects on neurotransmitter systems and are found in antidepressants, anxiolytics, and antipsychotics.[2][14]
Safety and Handling
2-Phenylpiperazine is associated with several hazards and requires careful handling.
-
Hazards: It is harmful if swallowed (Acute toxicity, oral) and can cause skin irritation, serious eye irritation, and respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (eyeshields, faceshield). Use a dust mask (e.g., N95) to avoid inhalation.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage temperature is often 2-8°C.[4]
Conclusion
2-Phenylpiperazine is a cornerstone chemical entity with a rich profile of properties that make it highly valuable for research and development. Its distinct structure, characterized by a chiral center and reactive nitrogen atoms, provides a robust platform for synthetic modification. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical characterization, as detailed in this guide, is essential for any scientist working with this important compound and its derivatives.
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